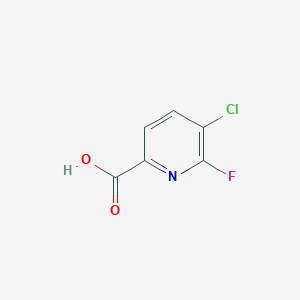

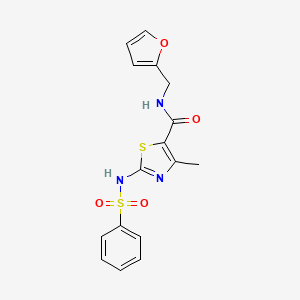

![molecular formula C13H18ClNO B2800780 2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride CAS No. 2377034-53-0](/img/structure/B2800780.png)

2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

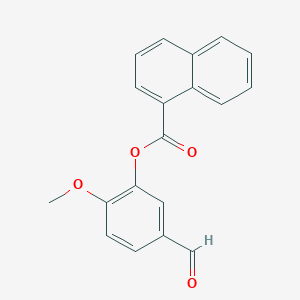

“2’-Methylspiro[1H-2-benzofuran-3,5’-piperidine];hydrochloride” is a compound that contains a benzofuran and a piperidine moiety . Benzofuran is a versatile scaffold in drug discovery, especially in the search for efficient antimicrobial candidates . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “2’-Methylspiro[1H-2-benzofuran-3,5’-piperidine];hydrochloride” includes a benzofuran ring and a piperidine ring . Benzofuran is a heterocyclic compound with a wide array of biological activities, making it a privileged structure in the field of drug discovery . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Benzofuran and its derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications

Synthesis and Structural Affinity

Spiropiperidine derivatives, including those related to 2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride, have been synthesized and evaluated for their binding properties to σ1 and σ2 receptors. These compounds are prepared through a series of synthetic steps involving bromine/lithium exchange reactions, addition to piperidin-4-one, and subsequent cyclization. Structural variations, particularly at the nitrogen atom and position 3 of the benzofuran system, have been explored to enhance receptor affinity and selectivity. The σ1 and σ2 receptor affinities are determined using radioligand binding assays, with certain derivatives showing high affinity and selectivity towards the σ1 receptor (Maier & Wünsch, 2002), (Maier & Wünsch, 2002).

Pharmacological Applications

These spiropiperidine derivatives have been identified for their potential in addressing neurological and psychological disorders due to their interaction with σ receptors. The σ receptors are implicated in several biological processes and pathological conditions, including the modulation of neurotransmitter systems, cell survival, and neuroprotection. The selective targeting of these receptors by spiropiperidine derivatives suggests potential applications in treating conditions such as depression, anxiety, schizophrenia, and neurodegenerative diseases. Additionally, their high σ1 receptor affinity and selectivity over σ2 receptors underscore their therapeutic potential in precision medicine, providing a pathway to develop treatments with fewer side effects (Wiese et al., 2009).

Metabolic Stability and Analgesic Activity

Further research into the pharmacology and metabolism of potent σ1 receptor ligands like 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] has revealed their rapid metabolism in liver microsomes and identified several metabolites. These studies are crucial for understanding the metabolic pathways and for designing derivatives with improved metabolic stability. Additionally, the analgesic activity of these compounds against neuropathic pain highlights their potential as novel analgesics, offering a new approach to pain management with a focus on σ1 receptor antagonism (Wiese et al., 2009).

Mechanism of Action

While the specific mechanism of action for “2’-Methylspiro[1H-2-benzofuran-3,5’-piperidine];hydrochloride” is not mentioned in the retrieved papers, benzofuran derivatives have been found to have antimicrobial properties . Piperidine derivatives are also important synthetic fragments for designing drugs .

Safety and Hazards

properties

IUPAC Name |

2'-methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-10-6-7-13(9-14-10)12-5-3-2-4-11(12)8-15-13;/h2-5,10,14H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJONLHOXVCYFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CN1)C3=CC=CC=C3CO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methylspiro[1H-2-benzofuran-3,5'-piperidine];hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

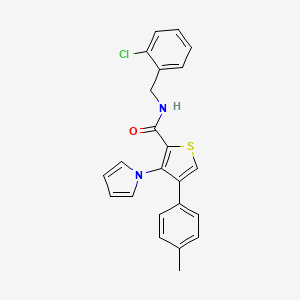

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)

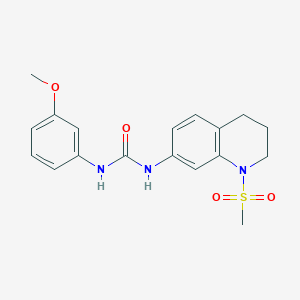

![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2800710.png)

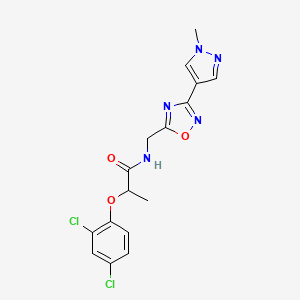

![2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2800714.png)

![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)